2-(3-Bromo-2-methoxyphenyl)acetonitrile
Description
2-(3-Bromo-2-methoxyphenyl)acetonitrile is a brominated aromatic nitrile derivative with a methoxy substituent at the ortho position relative to the bromine atom on the benzene ring. Based on similar compounds, its molecular formula is inferred as C₉H₈BrNO (molecular weight ≈ 226.07 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile group and halogenated aromatic system .
Properties
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMNKBGKOIMKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenyl)acetonitrile typically involves the bromination of 2-methoxyphenylacetonitrile. The reaction is carried out under controlled conditions using bromine as the brominating agent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Scientific Research Applications
2-(3-Bromo-2-methoxyphenyl)acetonitrile, a compound with notable structural features, has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.
Structure and Characteristics
- Molecular Formula : C10H10BrN
- Molecular Weight : 227.1 g/mol
- Melting Point : Data varies but typically around 50-55°C.
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
The presence of the bromine atom and methoxy group in its structure contributes to its reactivity and potential applications.
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compounds derived from this compound. The findings indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, room temperature | Aromatic amines |
| Grignard Reaction | Anhydrous conditions | Alcohols |
| Coupling Reactions | Pd-catalyzed | Biaryl compounds |
These reactions highlight the compound's utility in synthesizing various functionalized products.
Material Science
Research has also explored the application of this compound in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials.
Case Study: OLEDs Development
A notable study demonstrated that incorporating this compound into polymer matrices improved the efficiency and stability of OLEDs. The bromine substituent enhances charge transport properties, making it a candidate for high-performance electronic devices .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity . The compound can act as an electrophile in substitution reactions and as a nucleophile in reduction reactions . The pathways involved include nucleophilic aromatic substitution and catalytic hydrogenation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-(3-Bromo-2-methoxyphenyl)acetonitrile with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:
Biological Activity
2-(3-Bromo-2-methoxyphenyl)acetonitrile, a compound with the chemical formula C9H8BrNO, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group on a phenyl ring, which are critical for its biological activity. The presence of the acetonitrile functional group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Tubulin Inhibition : Similar to other brominated compounds, it is hypothesized that this compound may interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. This mechanism is crucial for its antiproliferative effects against cancer cells .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may activate pathways associated with programmed cell death, contributing to its anticancer efficacy .
- Inhibition of Cancer Cell Proliferation : Research indicates that the compound can significantly inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.7 | Tubulin inhibition, apoptosis |
| MCF-7 | 10.5 | Cell cycle arrest |
| HCT-116 | 12.0 | Microtubule destabilization |
Case Study: In Vitro Evaluation
A recent study evaluated the effects of this compound on human cancer cell lines using flow cytometry and immunofluorescence techniques. The results demonstrated:
- Cell Cycle Arrest : A significant proportion of cells were arrested in the G2/M phase after treatment with the compound.
- Apoptotic Markers : Increased expression of apoptotic markers was observed, confirming the induction of apoptosis as a mechanism of action .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including moderate stability in metabolic assays.
Safety Profile
Toxicological evaluations indicate that while the compound exhibits potent anticancer activity, it also requires careful assessment for safety and potential side effects in vivo .
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-2-methoxyphenyl)acetonitrile?
The synthesis typically involves bromination of a methoxy-substituted phenylacetonitrile precursor under controlled conditions. For example, bromination of 2-methoxyphenylacetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the desired product. Reaction optimization should focus on temperature (60–80°C) and solvent choice (e.g., CCl₄ or acetonitrile) to minimize side reactions like over-bromination .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the substitution pattern on the aromatic ring (e.g., methoxy and bromine positions) and the nitrile group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation (expected m/z ~ 240–245 for C₉H₈BrNO).
- IR Spectroscopy : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile functional group .
Q. What safety protocols are critical when handling this compound?
The compound is harmful if inhaled, ingested, or absorbed through skin. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coat).
- Storage at 0–6°C in airtight containers to prevent degradation .
- Emergency procedures for spills: neutralize with inert adsorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, crystallographic data for the structurally similar 2-(3-Bromo-4-methoxyphenyl)acetic acid (monoclinic P21/c, a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57°) can guide unit cell parameter comparisons .
Q. How do reaction conditions influence bromination efficiency in synthesizing this compound?
Contradictions in reported yields often arise from:
- Catalyst Selection : Radical initiators (e.g., AIBN) vs. Lewis acids (e.g., FeBr₃).
- Solvent Polarity : Polar solvents (acetonitrile) may stabilize intermediates better than non-polar solvents.
- Temperature Control : Excessive heat (>80°C) promotes decomposition, while lower temperatures (<60°C) slow reaction kinetics .
Q. What role does this compound play in pharmaceutical impurity profiling?
It is identified as an impurity in Deucravacitinib synthesis. Analytical methods include:
- HPLC : Using acetonitrile/water gradients and C18 columns for separation.
- LC-MS : To detect trace impurities (detection limit <0.1%) and confirm structural identity via fragmentation patterns .
Q. How can solubility challenges be addressed in reactions involving this nitrile?
Q. What are the mechanistic pathways for its use in heterocyclic synthesis?
The nitrile group can undergo cycloaddition or nucleophilic substitution to form triazoles or thiazoles. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
